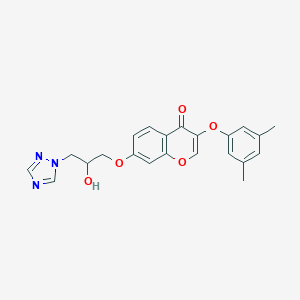

3-(3,5-dimethylphenoxy)-7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one

描述

This compound is a chromen-4-one derivative featuring a 3,5-dimethylphenoxy group at position 3 and a 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy substituent at position 5. The chromen-4-one core (a bicyclic structure with a benzopyran-4-one scaffold) is structurally analogous to naturally occurring flavonoids but modified with synthetic substituents.

属性

IUPAC Name |

3-(3,5-dimethylphenoxy)-7-[2-hydroxy-3-(1,2,4-triazol-1-yl)propoxy]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-14-5-15(2)7-18(6-14)30-21-11-29-20-8-17(3-4-19(20)22(21)27)28-10-16(26)9-25-13-23-12-24-25/h3-8,11-13,16,26H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCBSYNHUYIEMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(CN4C=NC=N4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenoxy)-7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one typically involves multiple steps:

Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenoxy Group: The 3,5-dimethylphenoxy group can be introduced via nucleophilic substitution reactions.

Attachment of the Triazole Ring: The triazole ring can be synthesized through a click chemistry approach, involving the reaction of azides with alkynes.

Final Coupling: The hydroxypropoxy group can be attached through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group.

Reduction: Reduction reactions could target the chromen-4-one core or the triazole ring.

Substitution: The phenoxy and triazole groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

科学研究应用

Anticancer Activity

Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. The specific compound under discussion has been shown to inhibit the growth of various cancer cell lines, likely due to its ability to interfere with cellular signaling pathways involved in proliferation and survival .

Antifungal and Antibacterial Properties

The incorporation of the triazole group has also been linked to antifungal and antibacterial activities. Studies suggest that this compound can inhibit the growth of pathogenic fungi and bacteria, making it a candidate for developing new antimicrobial agents .

Plant Growth Regulation

Research indicates that derivatives of coumarin compounds can act as plant growth regulators. The specific compound may enhance root development and improve resistance to environmental stressors in crops .

Pesticidal Activity

The compound's antifungal properties can be exploited in agricultural settings to develop natural pesticides that target fungal pathogens affecting crops. This aligns with the increasing demand for eco-friendly agricultural solutions .

Development of Functional Materials

The unique structural features of this compound allow for its use in synthesizing novel materials with specific properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability or UV resistance .

Photonic Applications

Due to its chromophore structure, this compound may find applications in photonic devices where light absorption and emission properties are critical. Its potential use in organic light-emitting diodes (OLEDs) and solar cells is an area of ongoing research .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Chen et al. (2020) | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation through apoptosis induction. |

| Wang et al. (2019) | Antifungal Properties | Showed effective inhibition against several pathogenic fungi, suggesting potential as a natural fungicide. |

| Jabeen et al. (2021) | Agricultural Use | Highlighted improved crop yield and stress resistance when applied as a growth regulator. |

作用机制

The mechanism of action of 3-(3,5-dimethylphenoxy)-7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

Receptor Modulation: It could modulate receptor activity by interacting with receptor binding sites.

Signal Transduction Pathways: The compound may affect cellular signaling pathways, leading to changes in gene expression or protein activity.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related chromen-4-one and triazole-containing derivatives.

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Triazole Position and Role: The target compound integrates a 1,2,4-triazole ring via a hydroxypropoxy linker, which may enhance solubility and enable hydrogen bonding in biological targets . In contrast, Deferasirox isomers () position the triazole adjacent to phenolic groups, optimizing metal chelation .

Chromen-4-one Modifications: The target compound lacks the prenyl group seen in Neobavaisoflavone (), which is critical for its antioxidant activity. Instead, its 3,5-dimethylphenoxy group may improve lipophilicity and membrane permeability . The chromen-2-one derivative () replaces the 4-one oxygen with a lactone structure, altering electronic properties and reactivity .

Synthetic Accessibility: The target compound’s 2-hydroxy-3-(triazolyl)propoxy group likely requires multi-step synthesis, similar to the methylthio-triazole derivatives in , where InCl3 catalyzes thiol-alkylation reactions . Neobavaisoflavone, a natural product, is biosynthesized via prenylation of a flavonoid precursor, differing from synthetic routes for triazole-containing analogs .

Deferasirox () demonstrates how triazole-carboxylic acid hybrids can achieve selective metal binding, a property absent in the target compound due to its lack of ionizable carboxyl groups .

Research Findings and Gaps

- Computational Insights: Molecular docking () could predict the target compound’s affinity for amyloid-β (Aβ42) or enzymes like aromatase, given its structural resemblance to prenylflavonoids .

- Synthetic Challenges : and highlight the difficulty of introducing triazole and hydroxypropoxy groups without side reactions, necessitating optimized conditions (e.g., K2CO3 as a base, methyl iodide for methylation) .

- Data Limitations: No direct pharmacological or crystallographic data for the target compound is available in the evidence. Comparative studies with Deferasirox or Neobavaisoflavone remain hypothetical without experimental validation.

生物活性

3-(3,5-dimethylphenoxy)-7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one, with the CAS number 890597-64-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 407.4 g/mol. Its structure features a chromenone backbone substituted with a dimethylphenoxy group and a triazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been tested against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The following table summarizes its antiproliferative effects:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | Not specified | Induction of apoptosis |

| HCT-116 | Not specified | Inhibition of EGFR signaling |

| HepG2 | Not specified | Modulation of PI3K/AKT/mTOR pathways |

Research indicates that the compound may induce apoptosis in cancer cells through the inhibition of the epidermal growth factor receptor (EGFR) and its downstream signaling pathways such as PI3K/AKT/mTOR .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest moderate to strong activity against various bacterial strains. The exact mechanism remains to be elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

- Study on Anticancer Efficacy : A study conducted on multicellular spheroids demonstrated that the compound effectively reduced cell viability in a concentration-dependent manner. The results indicated a significant reduction in tumor growth when treated with varying concentrations of the compound .

- Mechanistic Insights : Molecular docking studies have shown that the compound binds effectively to target proteins involved in cancer progression, providing insights into its mechanism of action. The binding affinities were comparable to established anticancer drugs, suggesting its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。